molecular formula C10H15BrClN B13485587 [(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

[(1R)-1-(4-bromophenyl)ethyl](ethyl)amine hydrochloride

Cat. No.: B13485587
M. Wt: 264.59 g/mol
InChI Key: DNBJZFKGEZBTAM-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C10H15BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine moiety is attached to the chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Chiral Resolution: The resulting bromophenethylamine is subjected to chiral resolution to obtain the desired (1R)-enantiomer.

    Ethylation: The chiral bromophenethylamine is then reacted with ethyl halide under basic conditions to introduce the ethyl group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as hydrogen or alkyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-bromoacetophenone or 4-bromobenzaldehyde.

    Reduction: Formation of ethylphenethylamine or other alkyl derivatives.

    Substitution: Formation of 4-hydroxyphenethylamine or 4-aminophenethylamine.

Scientific Research Applications

Chemistry

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of brominated phenethylamines on biological systems. It is also used in the development of new drugs targeting specific receptors.

Medicine

The compound has potential applications in medicinal chemistry for the development of drugs with specific pharmacological activities. It is investigated for its potential use in treating neurological disorders.

Industry

In the industrial sector, (1R)-1-(4-bromophenyl)ethylamine hydrochloride is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine substituent and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its effects on biological processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-(4-Bromophenyl)ethylamine
  • (S)-(-)-1-(4-Bromophenyl)ethylamine
  • 4-Bromo-α-methylbenzylamine

Uniqueness

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of both bromine and ethylamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H/t8-;/m1./s1

InChI Key

DNBJZFKGEZBTAM-DDWIOCJRSA-N

Isomeric SMILES

CCN[C@H](C)C1=CC=C(C=C1)Br.Cl

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.